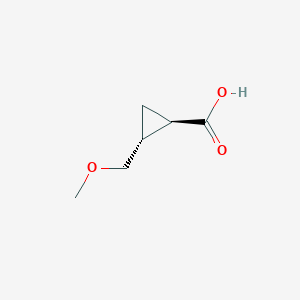
trans-2-(Methoxymethyl)cyclopropane-1-carboxylic acid
概要
説明
Trans-2-(Methoxymethyl)cyclopropane-1-carboxylic acid, also known as trans-MOM-CPCA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a cyclopropane derivative that exhibits potent activity against a range of diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of trans-2-(Methoxymethyl)cyclopropane-1-carboxylic acidCA involves the inhibition of various signaling pathways that are involved in disease progression. It has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in cancer progression. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, trans-2-(Methoxymethyl)cyclopropane-1-carboxylic acidCA induces the expression of tumor suppressor genes and inhibits the expression of oncogenes. Moreover, it has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB, trans-2-(Methoxymethyl)cyclopropane-1-carboxylic acidCA reduces inflammation in the body.
生化学的および生理学的効果
Trans-MOM-CPCA has been found to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes that are involved in cell cycle progression and apoptosis. Moreover, it has been found to reduce oxidative stress and inflammation in the brain by regulating the expression of genes that are involved in oxidative stress and inflammation. In addition, it has been found to inhibit the production of pro-inflammatory cytokines by regulating the activity of NF-κB.
実験室実験の利点と制限
Trans-MOM-CPCA has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, which makes it an ideal tool for studying the role of HDACs in disease progression. Moreover, it exhibits potent activity against a range of diseases, including cancer, inflammation, and neurological disorders, which makes it a versatile tool for studying various diseases. However, trans-2-(Methoxymethyl)cyclopropane-1-carboxylic acidCA has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic properties and toxicity profile are not well understood. Moreover, its synthesis is complex and requires specialized equipment and expertise.
将来の方向性
Trans-MOM-CPCA has several potential future directions. It can be used as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Moreover, it can be used as a tool for studying the role of HDACs in disease progression. Further research is needed to understand its pharmacokinetic properties and toxicity profile. Moreover, its structure-activity relationship needs to be studied to develop more potent and selective HDAC inhibitors. Finally, its potential as a drug candidate needs to be evaluated in preclinical and clinical studies.
Conclusion:
In conclusion, trans-2-(Methoxymethyl)cyclopropane-1-carboxylic acid is a promising compound that exhibits potent activity against a range of diseases, including cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of various signaling pathways that are involved in disease progression. It has several advantages for lab experiments, including its potency and selectivity as an HDAC inhibitor. However, its pharmacokinetic properties and toxicity profile are not well understood, and further research is needed to evaluate its potential as a drug candidate.
科学的研究の応用
Trans-MOM-CPCA has been extensively studied for its therapeutic potential in various diseases. It has been found to exhibit potent activity against cancer cells, including breast, lung, and colon cancer. It works by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, trans-2-(Methoxymethyl)cyclopropane-1-carboxylic acidCA has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-9-3-4-2-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXFQILMFUCKDT-CRCLSJGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1C[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid | |
CAS RN |
187335-44-0, 2137069-35-1 | |
| Record name | rac-(1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2R)-2-(methoxymethyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



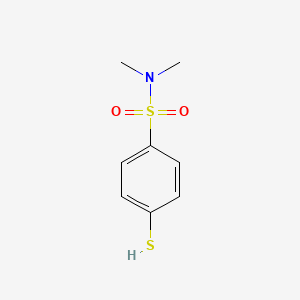
![Methyl (41R,12S,13AS)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3420349.png)
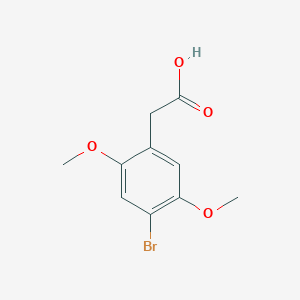
![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3420359.png)
![Benzo[b]thiophene-4-sulfonyl chloride](/img/structure/B3420361.png)
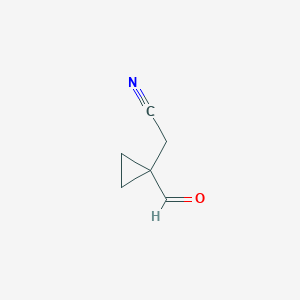
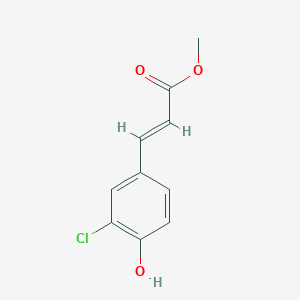
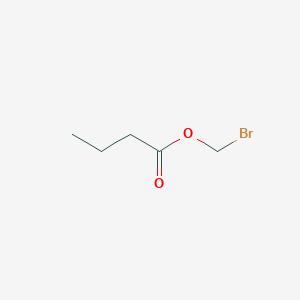
![tert-butyl N-[1-(methylamino)propan-2-yl]carbamate](/img/structure/B3420384.png)
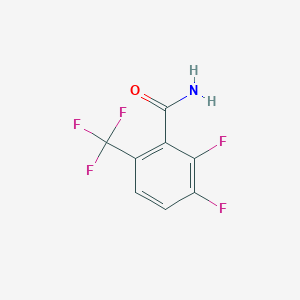
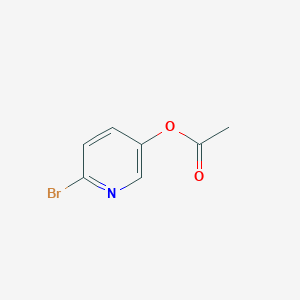
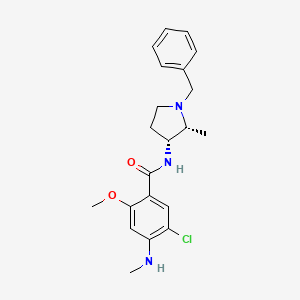
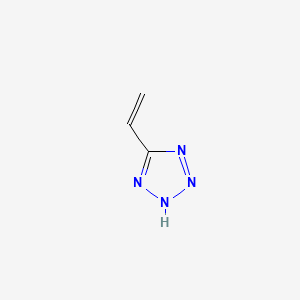
![Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B3420423.png)